Cas no 78-92-2 (2-Butanol)

2-butyl alcohol (SEC butyl alcohol), molecular formula c4h10o. it is a colorless, transparent, flammable liquid with an odor similar to wine. It is used as a raw material for the manufacture of methyl ethyl ketone, synthetic essence \ dyes, etc., and also as a solvent. It is flammable, and its vapor and air can form an explosive mixture< Br>
2-Butanol structure
2-Butanol structure
2-Butanol
78-92-2
C4H10O
74.1216015815735
MFCD00004569
34142
6568

2-Butanol Properties

Names and Identifiers

    • Tert-butyl alcohol
    • (Delta1)-2-Butanol
    • Butanol
    • (+/-)-2-Butanol
    • sec-Butyl alcohol
    • 2-Butanol
    • sec-Butanol
    • (±)-2-Butanol
    • 1-methyl-1-propanol
    • 3-Methylthiocrotonic acid,S-sec-butyl ester
    • sec-Butyl 3-methyl-2-butenethioate
    • sec-Butyl S-senecthioate
    • S-sec-Butyl 3-methyl-2-butenethioate
    • S-BUTYL ALCOHOL
    • (+/-)-SEC-BUTYL ALCOHOL
    • SEC-BUTYL ALCOHOL
    • SECONDARY BUTYL ALCOHOL
    • METHYLETHYLCARBINOL
    • BUTAN-2-OL
    • BUTYLENE HYDRATE
    • 2-butyl alcohol;sec-butyl alcohol
    • sec-Butyl alcohol (8CI)
    • 1-Methylpropyl alcohol
    • 2-Hydroxybutane
    • 3-Butanol
    • DL-Butan-2-ol
    • CCS 301
    • dl-Methylethylcarbinol
    • dl-sec-Butanol
    • Ethylmethyl carbinol
    • NSC 25499
    • Racemic-2-butanol
    • s-Butanol
    • 2-Butanol,98%
    • 2-Butanol 99.5%, SuperDry, Water≤50 ppm (by K.F.)
    • 2-Butanol 99.5%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • +Expand
    • MFCD00004569
    • BTANRVKWQNVYAZ-UHFFFAOYSA-N
    • 1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3
    • OC(CC)C
    • 1718765

Computed Properties

  • 74.07320
  • 1
  • 1
  • 1
  • 74.073165
  • 5
  • 19.6
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 0.77720
  • 20.23000
  • 1541
  • n20/D 1.397(lit.)
  • 12.5G/100ML(20ºC)
  • 98 °C(lit.)
  • −115 °C (lit.)
  • 12.5 mmHg ( 20 °C)
  • Fahrenheit: 80.6 ° f
    Celsius: 27 ° c
  • 125g/l
  • 0.506
  • Colorless transparent liquid with wine like odor. [1]
  • Stable. Flammable. Substances to be avoided include acids, acid chlorides, acid anhydrides, oxidizing agents and halogens.
  • Soluble in water, miscible in ethanol, ether, aromatic hydrocarbons. [15]
  • Hygroscopic
  • 0.808 g/mL at 25 °C(lit.)

2-Butanol Security Information

  • GHS02 GHS02 GHS07 GHS07
  • EO1750000
  • 1
  • 3
  • S13-S24/25-S26-S46-S7/9
  • II
  • II
  • R10; R36/37; R67
  • 3
  • Xi Xi
  • UN 1120 3/PG 3
  • H226,H319,H335,H336
  • P261,P305+P351+P338
  • warning
  • Flammable area
  • III
  • 10-36/37-67
  • Warning
  • Yes
  • 1.4-9.8%(V)
  • 3

2-Butanol Customs Data

  • 2905142000
  • China Customs Code:

    2905142000

    Overview:

    HS: 2905142000. SEC butanol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    HS: 2905142000. butan-2-ol. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tarrif:5.5%. general tariff:30.0%

2-Butanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Water ;  4 - 5 min, cooled; 16 h, 100 °C
Reference
Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate (NVA237)
Allmendinger, Thomas; Bixel, Dominique; Clarke, Adrian; Di Geronimo, Laura; Fredy, Jean-Wilfried; et al, Organic Process Research & Development, 2012, 16(11), 1754-1769

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ;  30 min, rt
Reference
PDDA-montmorillonite composites loaded with Ru nanoparticles: synthesis, characterization, and catalytic properties in hydrogenation of 2-butanone
Serwicka, Ewa M.; Zimowska, Malgorzata ; Duraczynska, Dorota; Napruszewska, Bogna D.; Nattich-Rak, Malgorzata; et al, Polymers (Basel, 2018, 10(8), 865/1-865/15

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: Dichloro[2-(methylthio-κS)-N-[2-(methylthio-κS)ethyl]ethanamine-κN](triphenylpho… Solvents: Dichloromethane ,  Toluene ;  5 h, 20 bar, 80 °C
Reference
SNS-Ligands for Ru-Catalyzed Homogeneous Hydrogenation and Dehydrogenation Reactions
Schoergenhumer, Johannes; Zimmermann, Axel; Waser, Mario, Organic Process Research & Development, 2018, 22(7), 862-870

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Phosphoric acid, monorubidium salt ;  10 h, 80 °C
Reference
Mild and highly efficient transfer hydrogenation of aldehyde and ketone catalyzed by rubidium phosphate
Huang, Yun-jing; Yang, Wei-jun; Qin, Ming-gao; Zhao, Hao-liang, Journal of Central South University (English Edition), 2016, 23(7), 1603-1610

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1974333-48-6 Solvents: Isopropanol ;  5 h, 82 °C; 82 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Synthesis and catalytic evaluation of ruthenium(II) benzhydrazone complex in transfer hydrogenation of ketones
Manikandan, Thimma Sambamoorthy; Saranya, Sundar; Ramesh, Rengan, Tetrahedron Letters, 2016, 57(33), 3764-3769

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Sodium tert-butoxide ,  Iridium(1+), [1-[1-(amino-κN)ethyl]-2-naphthalenyl-κC](1,3-dibutyl-1,3-dihydro-2… Solvents: Isopropanol ;  2 h, 70 °C
Reference
Highly active Cp*Ir catalyst at low temperatures bearing an N-heterocyclic carbene ligand and a chelated primary benzylamine in transfer hydrogenation
Sabater, Sara; Baya, Miguel; Mata, Jose A., Organometallics, 2014, 33(23), 6830-6839

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Sodium hydroxide ,  (OC-6-12)-Bis(acetonitrile)dichlorobis(dimethyl P-phenylphosphonite-κP)ruthenium ;  4 h, 82 °C
Reference
Syntheses and X-ray crystal structures of two ruthenium(II) complexes derived from acetonitrile and dimethyl phenylphosphonite
Owalude, Samson O.; Odebunmi, Ezekiel O.; Eke, Uche B.; Rheingold, Arnold L.; Opembe, Naftali; et al, Journal of Organometallic Chemistry, 2013, 739, 21-25

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Methanol ;  100 °C
Reference
An eco-sustainable erbium(III) triflate catalyzed formation and cleavage of tert-butyl ethers
Procopio, Antonio; Costanzo, Paola; Curini, Massimo; Nardi, Monica; Oliverio, Manuela; et al, Synthesis, 2011, (1), 73-78

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt → 0 °C
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ;  0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  rt
1.5 Reagents: Potassium carbonate ;  rt
Reference
Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl ether
Cha, Jin Soon, Bulletin of the Korean Chemical Society, 2009, 30(7), 1658-1660

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Silica Solvents: Water ;  rt → 60 °C; 80 min, 4 bar, 60 °C
Reference
Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one
Manyar, Haresh G.; Weber, Daniel; Daly, Helen; Thompson, Jillian M.; Rooney, David W.; et al, Journal of Catalysis, 2009, 265(1), 80-88

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups
Cha, Jin Soon; Yu, Se Jin; Roh, Min Young; Yi, Ja Eun; Park, Seung Jin; et al, Bulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 1-Methylethyl B,B-dichloroborinate Solvents: Dichloromethane ;  3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Reference
Reaction of aldehydes and ketones with dichloroisopropoxyborane. Comparison of the reducing characteristics of isopropoxyborane derivatives
Cha, Jin Soon; Yu, Se Jin; Roh, Min Young; Park, Seung Jin; Yi, Ja Eun; et al, Bulletin of the Korean Chemical Society, 2008, 29(4), 885-886

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1… Solvents: Diethyl ether ;  0.5 h, 0 °C
Reference
Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranes
Cha, Jin Soon; Nam, Ho Tae; Park, Seung Jin; Kwon, Sang Yong; Kwon, Oh Oun, Bulletin of the Korean Chemical Society, 2006, 27(5), 667-671

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydroxybis(2-methylpropyl)aluminum Solvents: Diethyl ether
1.2 Reagents: Water
Reference
Selective reduction of carbonyl compounds with Al-alkoxydiisobutylalanes
Cha, Jin Soon; Kwon, Oh Oun; Kim, Jong Mi; Chun, Joong Hyun; Lee, Young Soo; et al, Bulletin of the Korean Chemical Society, 1998, 19(2), 236-242

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Reduction of organic compounds with sodium aluminum hydride in theoretical amount
Cha, Jin Soon; Brown, Herbert C., Organic Preparations and Procedures International, 1994, 26(4), 459-64

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroaluminum Solvents: Tetrahydrofuran
Reference
Reaction of aluminum hydride-triethylamine complex with selected organic compounds containing representative functional groups
Cha, Jin Soon; Brown, Herbert C., Journal of Organic Chemistry, 1993, 58(15), 3974-9

2-Butanol Raw materials

2-Butanol Preparation Products

2-Butanol Related Literature